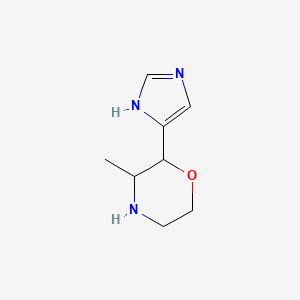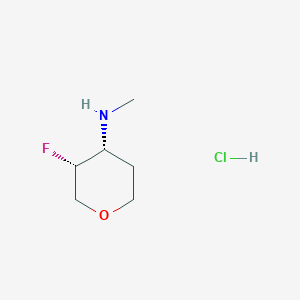![molecular formula C9H14F2O B12989439 (1,1-Difluorospiro[2.5]octan-5-yl)methanol](/img/structure/B12989439.png)
(1,1-Difluorospiro[2.5]octan-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-Difluorospiro[25]octan-5-yl)methanol is a unique organic compound characterized by its spirocyclic structure, which includes a methanol group and two fluorine atoms attached to a spiro carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Difluorospiro[2.5]octan-5-yl)methanol typically involves the reaction of a suitable spirocyclic precursor with fluorinating agents. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent, which reacts with the spirocyclic precursor under controlled conditions to introduce the fluorine atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: (1,1-Difluorospiro[2.5]octan-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atoms or alter the spirocyclic structure.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products:
Oxidation: Formation of spirocyclic aldehydes or carboxylic acids.
Reduction: Formation of non-fluorinated spirocyclic alcohols.
Substitution: Formation of spirocyclic compounds with different functional groups replacing the fluorine atoms.
Scientific Research Applications
(1,1-Difluorospiro[2.5]octan-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (1,1-Difluorospiro[2.5]octan-5-yl)methanol exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The spirocyclic structure provides rigidity, which can influence the compound’s binding affinity to its targets.
Comparison with Similar Compounds
(2,2-Difluorospiro[2.5]octan-7-yl)methanol: A structurally similar compound with fluorine atoms at different positions.
Spiro[5.5]undecane derivatives: Compounds with similar spirocyclic frameworks but different functional groups.
Uniqueness: (1,1-Difluorospiro[2.5]octan-5-yl)methanol is unique due to its specific fluorination pattern and the presence of a methanol group, which confer distinct chemical and biological properties. Its spirocyclic structure also contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H14F2O |
|---|---|
Molecular Weight |
176.20 g/mol |
IUPAC Name |
(2,2-difluorospiro[2.5]octan-7-yl)methanol |
InChI |
InChI=1S/C9H14F2O/c10-9(11)6-8(9)3-1-2-7(4-8)5-12/h7,12H,1-6H2 |
InChI Key |
FXOAWPMHWFICDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2(C1)CC2(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


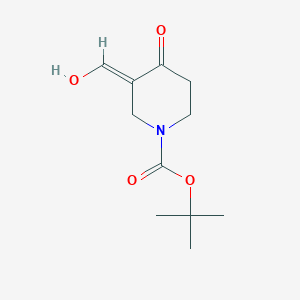
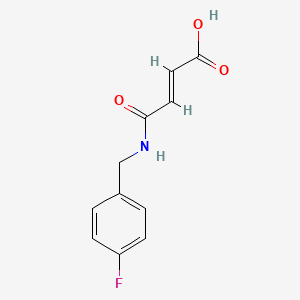
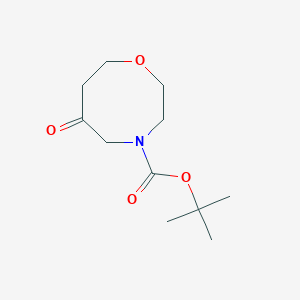
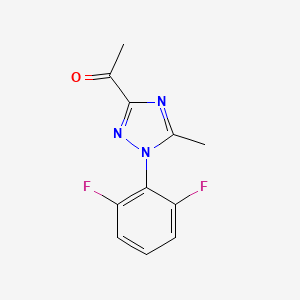
![6-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B12989398.png)
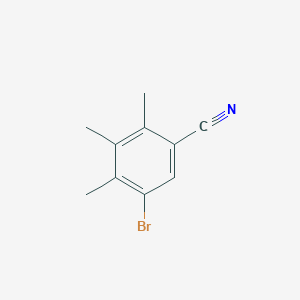
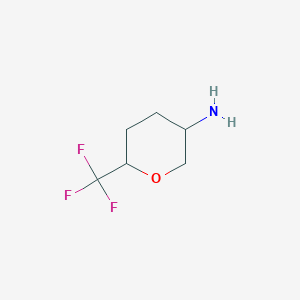
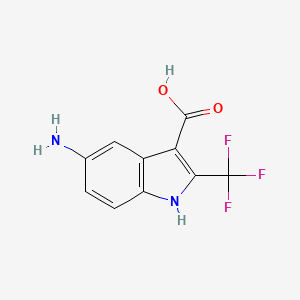
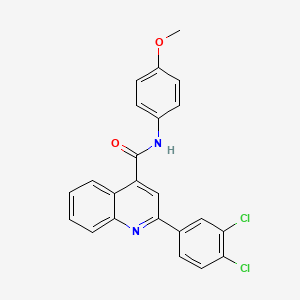
![4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12989433.png)
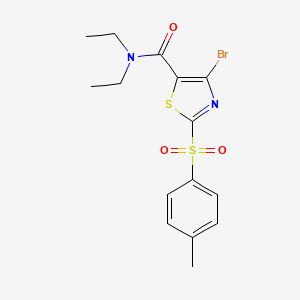
![1-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-1-one](/img/structure/B12989443.png)
